4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

Catalog No.
S780555
CAS No.
109099-69-6
M.F
C12H18N2O2S
M. Wt
254.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

CAS Number

109099-69-6

Product Name

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylaniline

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C12H18N2O2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3

InChI Key

YCXPHUHJDQRZRT-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is an organic compound characterized by the presence of a sulfonamide functional group attached to an aniline moiety. Its molecular formula is C12H18N2O2S, and it has a molecular weight of approximately 254.35 g/mol. The compound features a piperidine ring that enhances its biological activity and solubility properties, making it of interest in medicinal chemistry and pharmaceutical research .

Potential Enzyme Inhibitor:

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline has been investigated for its potential to inhibit various enzymes. Studies suggest its ability to inhibit enzymes like Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), which play crucial roles in cell signaling pathways involved in various diseases like cancer and autoimmune disorders. [Source: BLD Pharm, "4-((2-Methylpiperidin-1-yl)sulfonyl)aniline", ] However, further research is needed to determine its efficacy and specificity as an enzyme inhibitor.

Role in Medicinal Chemistry:

The structural features of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline make it a valuable scaffold for the development of new drugs. Researchers have explored its potential as a starting point for synthesizing novel compounds with improved pharmacological properties. [Source: CymitQuimica, "4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline 3D-FM113772", ] Its ability to interact with specific biological targets makes it a promising candidate for further investigation in drug discovery efforts.

, including:

  • Formation of the Sulfonamide: Aniline reacts with a sulfonyl chloride in the presence of a base, leading to the formation of the sulfonamide bond.
  • Piperidine Substitution: The 2-methylpiperidine is introduced via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon attached to the sulfonyl group .

These reactions can be performed under mild conditions, often utilizing solvents like dichloromethane or ethyl acetate and catalysts such as palladium on carbon for hydrogenation steps .

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes. The presence of the piperidine ring contributes to its ability to interact with biological targets, enhancing its efficacy as a therapeutic agent .

The synthesis methods for 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline can vary but generally involve:

  • Initial Reaction: Aniline is reacted with a suitable sulfonyl chloride.
  • Piperidine Addition: The resulting compound undergoes nucleophilic attack by 2-methylpiperidine.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels for research applications .

This compound finds applications primarily in medicinal chemistry and drug development. Its unique structure allows for:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting specific biological pathways.
  • Research Tools: Used in proteomics and biochemical assays to study protein interactions and enzyme activities .

Interaction studies involving 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline focus on its binding affinity to various biological targets. These studies often employ techniques like:

  • Molecular Docking: To predict how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated proteins .

Such studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline, including:

Compound NameStructure FeaturesUnique Aspects
4-[(3-Methylpiperidin-1-yl)sulfonyl]anilineSimilar piperidine substitutionDifferent position of methyl group affects activity
4-(4-Methylpiperidin-1-yl)anilineLacks sulfonamide functionalityFocused more on central nervous system effects
4-(2-Ethylpiperidin-1-yl)anilineVariation in piperidine side chainPotentially different pharmacokinetic properties

Uniqueness: The specific placement of the methyl group in the piperidine ring and the sulfonamide linkage distinguishes 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline from these similar compounds, potentially impacting its biological activity and therapeutic profile .

XLogP3

1.7

Dates

Last modified: 08-15-2023

Explore Compound Types